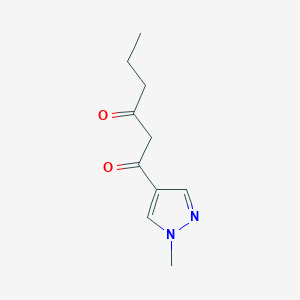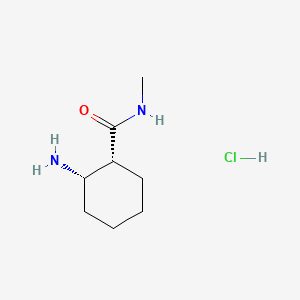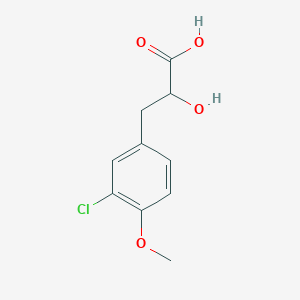
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring and a hydroxyl group on the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-(3-chloro-4-methoxyphenyl)-2-propenal.
Hydrolysis: The propenal is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(3-Chloro-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: 3-(3-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(3-Mercapto-4-methoxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the chloro substituent, which can affect its reactivity and binding properties.
3-(3-Chloro-4-methoxyphenyl)propanoic acid: Lacks the hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring and a hydroxyl group on the propanoic acid chain. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11ClO4 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
Clave InChI |
QCLMYJIEQVLYPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


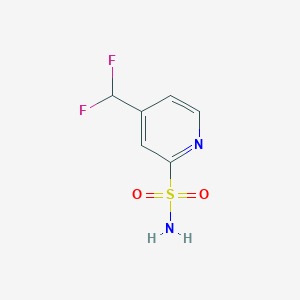

![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
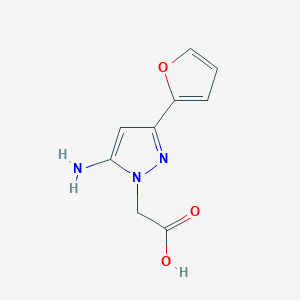
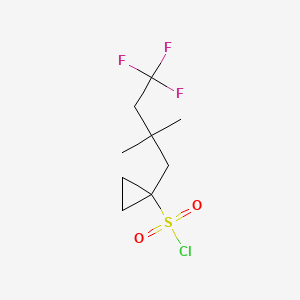
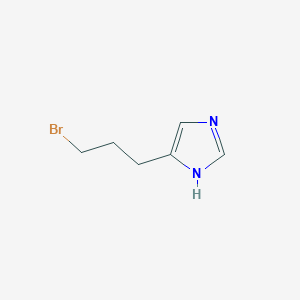
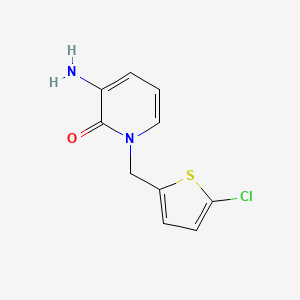
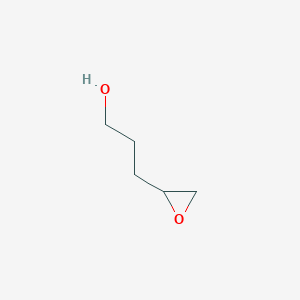
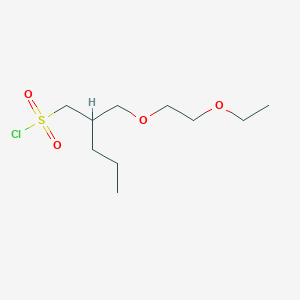
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
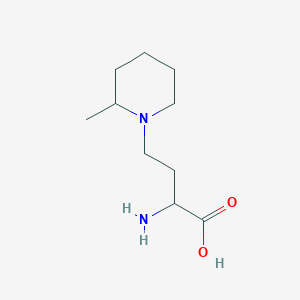
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
